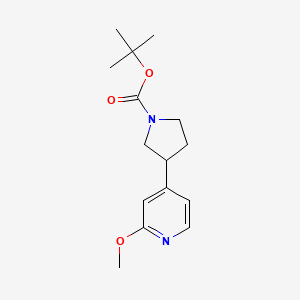![molecular formula C13H11N3O B13685676 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of 2-aminopyridine as a starting material, which undergoes cyclization with aldehydes or other electrophiles to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various nucleophiles and electrophiles . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme functions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular targets and pathways may vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives such as:
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the 6-position and the pyridyl group at the 2-position contribute to its unique reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
6-methoxy-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-10-5-6-13-15-12(9-16(13)8-10)11-4-2-3-7-14-11/h2-9H,1H3 |
Clave InChI |
SCKSGEKXKGHOGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)


![9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)




![[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane](/img/structure/B13685611.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)


